1-Benzyl-4,5-dichloro-1H-imidazole
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Overview
Description
1-Benzyl-4,5-dichloro-1H-imidazole is a useful research compound. Its molecular formula is C10H8Cl2N2 and its molecular weight is 227.09. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Cytotoxic Studies
1-Benzyl-4,5-dichloro-1H-imidazole has been utilized in the synthesis of N-heterocyclic carbene–silver acetate complexes, which exhibit significant antibacterial activities against both Gram-positive and Gram-negative bacteria. These complexes have shown medium-to-high cytotoxicity against human renal cancer cell lines, suggesting their potential in anticancer research (Patil et al., 2010). Similar studies have also reported the synthesis of NHC–silver complexes using this compound, showing substantial antibacterial and cytotoxic properties (Patil et al., 2010).
Corrosion Inhibition
Research has explored the synthesis of imidazole derivatives, including this compound, for their application as corrosion inhibitors. These derivatives have shown significant efficacy in preventing corrosion in mild steel in acidic solutions (Prashanth et al., 2021).
Synthesis of Aryl-Imidazoles
This compound is used in palladium-catalyzed direct C-5 arylation processes. This method is crucial for the highly selective synthesis of various aryl-imidazoles, which are important in various chemical syntheses (Bellina et al., 2008).
Analgesic Activity
In pharmaceutical research, derivatives of this compound have been synthesized and assessed for their analgesic activity. These derivatives demonstrated moderate to good analgesic effects in experimental models (Uçucu et al., 2001).
Synthesis and Characterization
This compound is also important in the synthesis and characterization of various imidazole derivatives. These derivatives are essential components of many biologically active molecules and have diverse applications in medicinal chemistry (Orhan et al., 2019).
Mechanism of Action
While the specific mechanism of action for “1-Benzyl-4,5-dichloro-1H-imidazole” is not available, it is known that imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Properties
IUPAC Name |
1-benzyl-4,5-dichloroimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2/c11-9-10(12)14(7-13-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBXMVHZAMSFPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC(=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.